
2-Chloro-4-hydrazinopyrimidine
Overview
Description
2-Chloro-4-hydrazinopyrimidine is a chemical compound with the molecular formula C4H5ClN4 . It is a white to tan solid .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,6-dichloro-pyrimidine with hydrazine hydrate at room temperature . The alkali used in the reaction is preferably a compound of pyridine and sodium hydroxide .Molecular Structure Analysis
The molecular weight of this compound is 144.56 g/mol . The InChI code is1S/C4H5ClN4/c5-4-7-2-1-3 (8-4)9-6/h1-2H,6H2, (H,7,8,9) . The Canonical SMILES is C1=CN=C (N=C1NN)Cl . Physical And Chemical Properties Analysis
This compound has a molecular weight of 144.56 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 63.8 Ų . The compound has a Complexity of 88.6 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- 2-Chloro-4-hydrazinopyrimidine has been utilized in the synthesis of various pyrimidinylhydrazones, showing potential as antimicrobial agents. The reactivity of the chlorine atom at the 2-position in the pyrimidine ring has been found to be significant in these syntheses (Takagi & Ueda, 1963).
Anticancer Activity
- Hydrazinopyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity. Some newly prepared compounds demonstrated inhibitory effects on a wide range of cancer cell lines (Cocco, Congiu, Lilliu, & Onnis, 2006).
Molecular Structure Studies
- Studies involving 2-hydrazinopyrimidine derivatives have been conducted to understand their molecular structure, exploring various chemical reactions and tautomeric rearrangements (Erkin & Krutikov, 2011).
Novel Compound Synthesis
- Research has been done on the synthesis of novel compounds using 4-hydrazinopyrrolo[2,3-d]pyrimidines, which are important for biological screening and potential antibacterial applications (Dave & Shah, 2002).
Antimicrobial Evaluation
- The synthesis of novel heteroannulated compounds using 2-hydrazinyl-8-methyl-4H-chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H)-dione has been explored, with these compounds showing variable inhibitory effects toward tested microorganisms (Allehyani, 2022).
Apoptosis-Inducing Agents for Cancer
- Synthesis of compounds using chloro-thieno[2,3-d]pyrimidine and their evaluation as apoptosis-inducing agents in cancer treatment, particularly breast cancer, highlights the application of hydrazinopyrimidine derivatives in oncology research (Gad et al., 2020).
Preparation for Antiasthma Agents
- The use of hydrazinopyrimidines in the preparation of compounds for antiasthma treatments has been investigated. These compounds showed potential as mediator release inhibitors, indicating their significance in respiratory disorder treatments (Medwid et al., 1990).
Chemosensor Development
- Research on hydrazinopyrimidine-derived chemosensors for the detection of Al3+ ions has been conducted. These chemosensors show promise for biological applications and molecular logic gate development, demonstrating the versatility of hydrazinopyrimidine derivatives in analytical chemistry (Das et al., 2018).
Investigation of Azide/Tetrazole Equilibrium
- Studies have been conducted on the azide/tetrazole equilibrium in the series of furo- and thieno[2,3-e]tetrazolo[3,2-d]pyrimidine derivatives, providing insights into the chemical behavior of hydrazinopyrimidine derivatives under different conditions (Sirakanyan et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It has been studied for its potential as an antitumor agent
Biochemical Pathways
Compounds with similar structures have been shown to interfere with dna synthesis, which could potentially disrupt various cellular processes .
Result of Action
It has been studied for its potential as an antitumor agent, suggesting that it may have cytotoxic effects on cancer cells .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-hydrazinopyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential antifungal activities, where it interacts with fungal enzymes, inhibiting their growth . Additionally, it has shown potential as an antitumor agent, interacting with DNA and inhibiting cancer cell proliferation .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it can induce apoptosis by disrupting the cell cycle and inhibiting DNA synthesis . In fungal cells, it inhibits enzyme activity, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to DNA, causing structural changes that inhibit replication and transcription . Additionally, it can inhibit specific enzymes by binding to their active sites, preventing substrate interaction and subsequent biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or exposure to light . Long-term studies have shown that its inhibitory effects on cellular functions can persist, leading to sustained antifungal and antitumor activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has shown therapeutic effects with minimal toxicity. At high doses, it can cause adverse effects such as organ toxicity and immune suppression . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of active metabolites that exert biological effects . These metabolic pathways involve enzymes such as cytochrome P450, which catalyze the oxidation and reduction reactions necessary for the compound’s biotransformation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the nucleus, where it interacts with DNA and affects gene expression . Additionally, it can be found in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism .
properties
IUPAC Name |
(2-chloropyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-4-7-2-1-3(8-4)9-6/h1-2H,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCVZXATRYXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582179 | |
| Record name | 2-Chloro-4-hydrazinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52476-87-6 | |
| Record name | 2-Chloro-4-hydrazinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

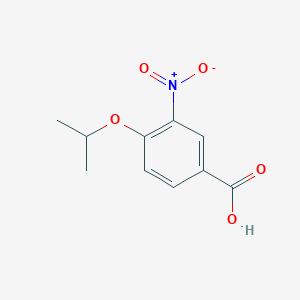
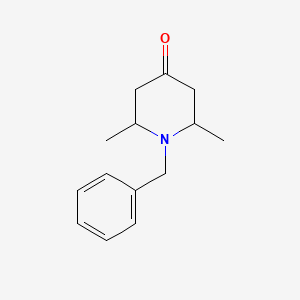
![(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine](/img/structure/B1339455.png)


![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)


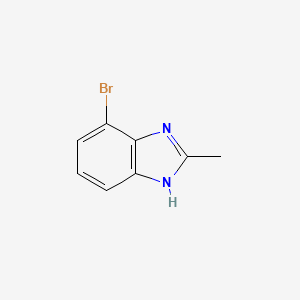

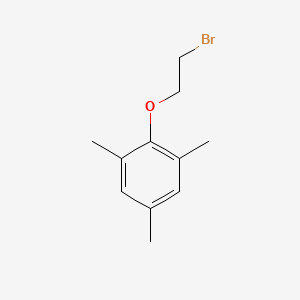
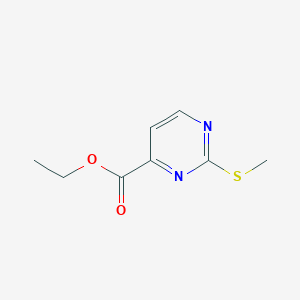

![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)